molecular formula C4H2Br2O3 B3052813 2,5-Furandione, 3,4-dibromodihydro- CAS No. 45669-18-9

2,5-Furandione, 3,4-dibromodihydro-

Cat. No.: B3052813
CAS No.: 45669-18-9
M. Wt: 257.86 g/mol
InChI Key: UKYNESNNFCHAEV-UHFFFAOYSA-N
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Description

2,5-Furandione, 3,4-dibromodihydro- is a chemical compound with the molecular formula C4H2Br2O3 and a molecular weight of 257.867 g/mol . It is also known by its systematic name, 3,4-dibromooxolane-2,5-dione. This compound is a derivative of furan, a heterocyclic organic compound, and contains two bromine atoms attached to the dihydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3,4-dibromodihydro- typically involves the bromination of maleic anhydride. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions. The reaction proceeds as follows:

    Bromination of Maleic Anhydride: Maleic anhydride is dissolved in an appropriate solvent, such as acetic acid or chloroform. Bromine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete bromination.

    Isolation and Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The crude product is further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure 2,5-Furandione, 3,4-dibromodihydro-.

Industrial Production Methods

Industrial production of 2,5-Furandione, 3,4-dibromodihydro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography or distillation to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3,4-dibromodihydro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of furan derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as LiAlH4 or NaBH4 are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted dihydrofuran derivatives.

    Reduction Reactions: The major products are reduced dihydrofuran derivatives.

    Oxidation Reactions: The major products are oxidized furan derivatives with various functional groups.

Scientific Research Applications

2,5-Furandione, 3,4-dibromodihydro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3,4-dibromodihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3,4-dichlorodihydro-: Similar structure but with chlorine atoms instead of bromine.

    2,5-Furandione, 3,4-diphenyldihydro-: Similar structure but with phenyl groups instead of bromine.

    2,5-Furandione, 3,4-dimethyldihydro-: Similar structure but with methyl groups instead of bromine.

Uniqueness

2,5-Furandione, 3,4-dibromodihydro- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms make the compound more reactive in substitution reactions and provide unique electronic and steric effects that influence its behavior in chemical and biological systems.

Properties

IUPAC Name

3,4-dibromooxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYNESNNFCHAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963414
Record name 3,4-Dibromooxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45669-18-9
Record name 3,4-Dibromodihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45669-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, 3,4-dibromodihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045669189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC237817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dibromooxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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